1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
Description
This compound (CAS: 1380327-51-4; molecular formula: C₂₄H₂₆N₂O₆; molecular weight: 438.5 g/mol) is a protected azetidine derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile, while the Fmoc group is base-sensitive, enabling sequential deprotection in multi-step syntheses, particularly in peptide chemistry . The azetidine ring (a four-membered nitrogen heterocycle) introduces conformational rigidity and strain, influencing reactivity and stability compared to larger rings like pyrrolidine or piperidine .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-23(2,3)32-22(30)26-13-24(14-26,20(27)28)25-21(29)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFLOZLSQWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380327-51-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amino and carboxyl groups, respectively. This is usually done using reagents like di-tert-butyl dicarbonate (Boc2O) for Boc protection and Fmoc chloride for Fmoc protection.
Final Coupling: The protected azetidine is then coupled with other intermediates to form the final compound. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the azetidine ring and protected intermediates.
Automated Coupling Reactions: Use of automated peptide synthesizers to introduce protecting groups and couple intermediates efficiently.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution reactions where the azetidine ring can be modified.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Azetidine: Resulting from the removal of protecting groups.
Substituted Azetidine Derivatives: Formed through nucleophilic substitution.
Peptide Conjugates: Formed through coupling reactions with other peptides or amino acids.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of novel pharmaceuticals.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Investigated for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and Fmoc) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of larger peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic Acid
- CAS : 2149471-79-2
- Molecular formula : C₂₅H₂₈N₂O₆
- Molecular weight : 452.5 g/mol
- Key difference : An additional acetic acid side chain at the azetidine 3-position.
- This modification may improve compatibility with aqueous reaction conditions or biological targeting .
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid
- CAS : 193693-64-0
- Molecular formula: C₁₉H₁₇NO₄
- Molecular weight : 323.35 g/mol
- Key difference : Lacks the Boc group; carboxylic acid is at the azetidine 2-position.
- Implications : The absence of Boc simplifies synthesis but limits orthogonal protection strategies. The stereochemistry (R-configuration) may influence chiral recognition in peptide or drug design .
3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic Acid
- CAS : 2137824-18-9
- Molecular formula : C₂₄H₂₆N₂O₆ (same as the target compound)
- Key difference : Structural isomerism with Boc and Fmoc groups positioned differently on the azetidine ring.
- Implications : Altered steric and electronic environments may affect reactivity in coupling or deprotection steps. This isomer could exhibit distinct solubility or crystallinity properties .
1-(tert-Butoxycarbonyl)-3-(fluoromethyl)azetidine-3-carboxylic Acid
- CAS : 1228581-12-1
- Molecular formula: C₁₀H₁₄FNO₄
- Key difference: Fluoromethyl substituent replaces the Fmoc-protected amino group.
- Implications : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this derivative suitable for medicinal chemistry applications. The simpler structure lacks Fmoc, reducing steric hindrance .
Protection Strategies
- The dual Boc/Fmoc protection in the target compound enables sequential deprotection (acid for Boc, base for Fmoc), critical for solid-phase peptide synthesis (SPPS).
- Example synthesis: A related Boc-protected azetidine (CAS 1256788-22-3) was synthesized via NaOH-mediated hydrolysis of a cyano intermediate in MeOH/H₂O, suggesting similar routes for the target compound .
Physicochemical Properties
- Solubility : The Boc and Fmoc groups impart hydrophobicity, favoring organic solvents (e.g., DMF, DCM). Acetic acid-substituted derivatives (CAS 2149471-79-2) show improved aqueous solubility .
- Stability : The strained azetidine ring may increase susceptibility to ring-opening under harsh conditions compared to five- or six-membered analogues .
Comparative Data Table
Biological Activity
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid (CAS No. 2137824-18-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique azetidine structure and protective groups, is primarily studied for its implications in drug design and development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.48 g/mol. The structure includes several functional groups that may influence its biological activity:
- Azetidine ring : A four-membered cyclic amine that can participate in various chemical reactions.
- Tert-butoxycarbonyl (Boc) : A common protecting group for amines, which can be removed under acidic conditions.
- Fluorenylmethoxycarbonyl (Fmoc) : Another protective group often used in peptide synthesis, which can enhance solubility and stability.
Antimicrobial Activity
Recent studies have indicated that compounds containing azetidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Potential
Research has explored the anticancer potential of azetidine derivatives, including this compound. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific studies have reported IC50 values indicating effective cytotoxicity against certain cancer cell lines, which warrants further investigation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Preliminary assays have indicated that it may inhibit key enzymes involved in metabolic pathways, such as proteases or kinases. This inhibition could lead to altered cellular signaling and metabolism, contributing to its biological effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of azetidine derivatives. The results demonstrated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, the compound was tested for cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells. The results indicated an IC50 value of approximately 20 µM for MCF-7 cells, suggesting significant potential for further development as an anticancer agent .
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Cell Line/Organism | Result |
|---|---|---|---|
| Antimicrobial | MIC Testing | S. aureus | MIC = 10 µg/mL |
| Antimicrobial | MIC Testing | E. coli | MIC = 15 µg/mL |
| Anticancer | Cytotoxicity Assay | MCF-7 | IC50 = 20 µM |
| Anticancer | Cytotoxicity Assay | PC-3 | IC50 = 25 µM |
| Enzyme Inhibition | Inhibition Assay | Various | Significant inhibition observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
